

# Spectroscopic and Biological Insights into Cudraflavone B: A Technical Guide

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Compound of Interest		
Compound Name:	Cudraflavone B	
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### **Abstract**

**Cudraflavone B**, a prenylated flavonoid predominantly isolated from plants of the Moraceae family, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data of **Cudraflavone B**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are outlined, and the compound's known interactions with key signaling pathways are visualized. This document aims to serve as a valuable resource for researchers engaged in the study and development of **Cudraflavone B** as a potential therapeutic agent.

## **Spectroscopic Data**

The structural elucidation of **Cudraflavone B** relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, MS, and UV-Vis analyses.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone for determining the intricate structure of natural products. The <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Cudraflavone B** have been reported in different deuterated solvents, providing a detailed map of its atomic connectivity.



Table 1: ¹H NMR Spectroscopic Data of Cudraflavone B

Atom No.	Chemical Shift (δ) in CD₃OD-d₄ (400 MHz)[1]	Chemical Shift (δ) in DMSO-d <sub>6</sub> (400 MHz)
6-H	6.12 (1H, s)	-
3'-H	6.41 (1H, brs)	6.33 (1H, d)
5'-H	6.38 (1H, d)	6.32 (1H, dd)
6'-H	7.09 (1H, d)	6.99 (1H, d)
1"-H	3.09 (1H, d)	-
2"-H	4.97 (1H, s)	-
4"-H	1.48 (3H, s)	-
5"-H	1.38 (3H, brs)	-
1"'-H	6.58 (2H, d)	-
2'"-H	5.53 (1H, d)	-
4'''-H	1.40 (3H, brs)	-
5"'-H	1.40 (3H, brs)	-
5-OH	-	13.01 (1H, s)
8-H	-	6.13 (1H, s)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **Cudraflavone B** (100 MHz, DMSO-d<sub>6</sub>)[1]



Atom No.	Chemical Shift (δ)	Atom No.	Chemical Shift (δ)
2	160.8	14	17.2
3	106.8	15	119.9
4	181.7	16	131.2
4a	104.1	17	25.3
5	156.5	18	23.5
6	102.7	1'	114.1
7	161.7	2'	151.6
8	98.7	3'	100.4
8a	160.5	4'	158.4
9	27.9	5'	110.7
10	27.6	6'	127.5
11	77.99		
12	131.1	_	
13	121.3	_	

# **Mass Spectrometry (MS)**

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For **Cudraflavone B**, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.

Table 3: Mass Spectrometry Data for Cudraflavone B



Parameter	Value	Reference
Molecular Formula	C25H24O6	[2]
Molecular Weight	420.5 g/mol	[2]
Exact Mass	420.15728848 Da	[2]
Predicted M+H+	421.1645	
Predicted M-H <sup>-</sup>	419.1499	_

Note: Predicted values are calculated based on the exact mass.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is characteristic of the flavonoid chromophore system. While a specific spectrum for **Cudraflavone B** is not readily available in the cited literature, the typical absorption bands for flavones can be referenced.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Flavones in Methanol

Band	Typical Wavelength Range (nm)	Associated Chromophore
Band I	310 - 350	B-ring cinnamoyl system
Band II	250 - 280	A-ring benzoyl system

Reference: General data for flavones.[1]

# **Experimental Protocols**

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of flavonoids.

# **NMR Spectroscopy**



### Sample Preparation:

- Dissolve 5-10 mg of purified Cudraflavone B in approximately 0.5 mL of deuterated solvent (e.g., DMSO-d<sub>6</sub> or CD₃OD).
- Transfer the solution to a 5 mm NMR tube.

### Instrumentation and Data Acquisition:

- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, utilize a proton-decoupled pulse sequence with a spectral width of 0-220 ppm.
- Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.

# Mass Spectrometry (High-Resolution Electrospray Ionization - HRESI-MS)

### Sample Preparation:

• Prepare a dilute solution of **Cudraflavone B** (approximately 1  $\mu$ g/mL) in a suitable solvent such as methanol or acetonitrile.

### Instrumentation and Data Acquisition:

- Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via an electrospray ionization (ESI) source.
- Acquire mass spectra in both positive and negative ion modes.
- In positive ion mode, the protonated molecule [M+H]<sup>+</sup> is typically observed.
- In negative ion mode, the deprotonated molecule [M-H]<sup>-</sup> is observed.



 Perform tandem MS (MS/MS) experiments on the parent ions to obtain fragmentation patterns, which aid in structural confirmation.

## **UV-Vis Spectroscopy**

Sample Preparation:

- Prepare a stock solution of **Cudraflavone B** in spectroscopic grade methanol.
- Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 AU.

Instrumentation and Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Record the spectrum over a wavelength range of 200-600 nm, using methanol as a blank.
- Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II.

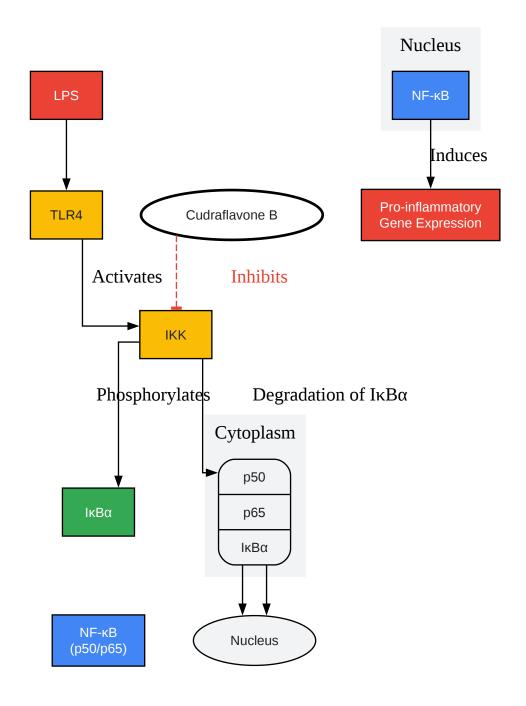
## **Signaling Pathways and Biological Activity**

**Cudraflavone B** has been shown to exert its biological effects, particularly its anti-inflammatory and anti-proliferative activities, by modulating key cellular signaling pathways.

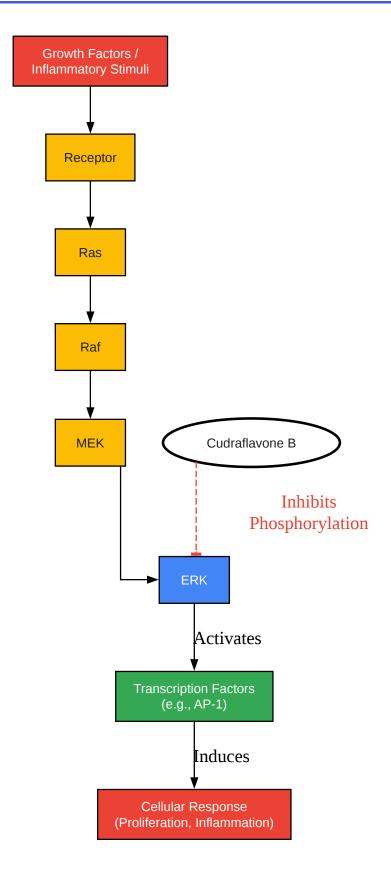
## Inhibition of the NF-kB Signaling Pathway

**Cudraflavone B** has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response. By preventing the translocation of NF-κB into the nucleus, **Cudraflavone B** downregulates the expression of proinflammatory genes.









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### References

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